molecular formula C14H18O5S B14731559 2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid CAS No. 5330-94-9

2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid

Katalognummer: B14731559
CAS-Nummer: 5330-94-9
Molekulargewicht: 298.36 g/mol
InChI-Schlüssel: GDEPUXNCMBNXHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid is a chemical compound with the molecular formula C14H18O5S It is characterized by the presence of a methoxyphenyl group, a propan-2-yl group, and a butanedioic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid typically involves the reaction of 1-(4-methoxyphenyl)propan-2-one with butanedioic acid in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methoxyphenyl)propan-2-one: A precursor in the synthesis of the target compound.

    4-Methoxyphenylacetone: Shares structural similarities with the methoxyphenyl group.

    Butanedioic acid derivatives: Compounds with similar butanedioic acid moieties.

Uniqueness

2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid is unique due to the presence of both a methoxyphenyl group and a butanedioic acid moiety, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5330-94-9

Molekularformel

C14H18O5S

Molekulargewicht

298.36 g/mol

IUPAC-Name

2-[1-(4-methoxyphenyl)propan-2-ylsulfanyl]butanedioic acid

InChI

InChI=1S/C14H18O5S/c1-9(20-12(14(17)18)8-13(15)16)7-10-3-5-11(19-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,15,16)(H,17,18)

InChI-Schlüssel

GDEPUXNCMBNXHG-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C(C=C1)OC)SC(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.